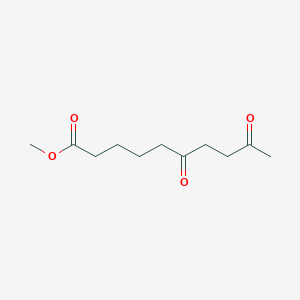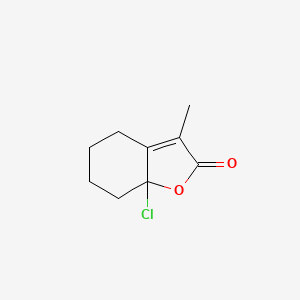![molecular formula C35H37N3O3 B14241654 Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate CAS No. 415900-77-5](/img/structure/B14241654.png)
Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate is a chemical compound known for its unique structure and properties. This compound features a carbazole moiety, which is a heterocyclic aromatic organic compound, and an azo group, which is a functional group characterized by a nitrogen-nitrogen double bond. The presence of these groups imparts specific photochemical and thermal stability, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the reaction of carbazole with an appropriate alkylating agent.
Azo Coupling Reaction: The next step involves the formation of the azo group. This is typically done by diazotization of an aromatic amine followed by coupling with a phenol or aniline derivative.
Esterification: The final step involves the esterification of the resulting azo compound with octanol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable.
化学反应分析
Types of Reactions
Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole and benzoate moieties.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photochemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a component in organic electronic devices.
作用机制
The mechanism of action of Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate is largely dependent on its interaction with molecular targets. The carbazole moiety can interact with various biological molecules through π-π stacking and hydrogen bonding. The azo group can undergo photoisomerization, which can be exploited in applications such as molecular switches and sensors. The ester linkage provides flexibility and enhances the compound’s solubility in organic solvents.
相似化合物的比较
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Another carbazole derivative with similar photochemical properties.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Known for its use in organic light-emitting diodes (OLEDs).
9-Vinylcarbazole: Used in the production of polymers with high charge carrier mobility.
Uniqueness
Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate is unique due to its combination of a carbazole moiety and an azo group, which imparts both photochemical stability and the ability to undergo photoisomerization. This makes it particularly valuable in applications requiring both stability and responsiveness to light.
属性
CAS 编号 |
415900-77-5 |
|---|---|
分子式 |
C35H37N3O3 |
分子量 |
547.7 g/mol |
IUPAC 名称 |
octyl 4-[[4-(2-carbazol-9-ylethoxy)phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C35H37N3O3/c1-2-3-4-5-6-11-25-41-35(39)27-16-18-28(19-17-27)36-37-29-20-22-30(23-21-29)40-26-24-38-33-14-9-7-12-31(33)32-13-8-10-15-34(32)38/h7-10,12-23H,2-6,11,24-26H2,1H3 |
InChI 键 |
XDXFGWNDXGOMGH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCN3C4=CC=CC=C4C5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


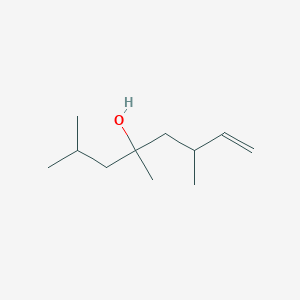
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
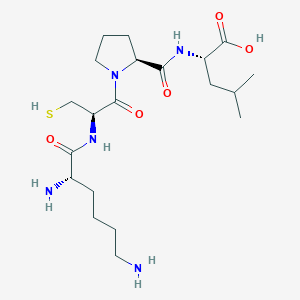
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
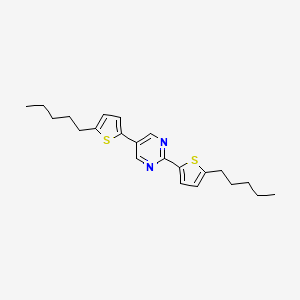
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
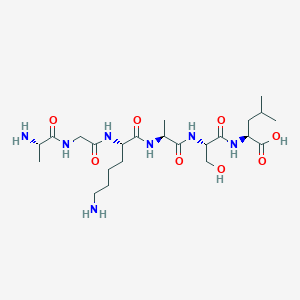

![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
